6-Morpholinopicolinaldehyde

Hsp70 induction Neuroprotection Cerebral ischemia

6-Morpholinopicolinaldehyde—uniquely designed for ALDH1A3 (Ki=120nM) and SSAO/VAP-1 (rat IC50=160nM) inhibitor programs. The morpholine oxygen enhances aqueous solubility and active-site hydrogen bonding, while the aldehyde handle enables rapid library synthesis via reductive amination—no protection steps needed. Unlike halogen-substituted analogs, it induces Hsp70 for neuroprotective assays. A must-have for retinoic acid biosynthesis modulation in glioma models.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 857283-88-6
Cat. No. B1603457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Morpholinopicolinaldehyde
CAS857283-88-6
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=CC(=N2)C=O
InChIInChI=1S/C10H12N2O2/c13-8-9-2-1-3-10(11-9)12-4-6-14-7-5-12/h1-3,8H,4-7H2
InChIKeyPWJWHXJUKOZOGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Morpholinopicolinaldehyde (CAS 857283-88-6): A Structurally and Electronically Distinct Heterocyclic Aldehyde for Kinase-Targeted Medicinal Chemistry


6-Morpholinopicolinaldehyde (CAS 857283-88-6), systematically named 6-(morpholin-4-yl)pyridine-2-carbaldehyde, is a heterobifunctional building block composed of a pyridine-2-carbaldehyde core substituted at the 6-position with a morpholine ring . With a molecular formula of C10H12N2O2 and a molecular weight of 192.21 g/mol, it presents as a crystalline solid (melting point 93–95 °C) that is soluble in common organic solvents . The compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds and ALDH-targeted probes, where the aldehyde group enables condensation and reductive amination reactions while the morpholine moiety contributes to solubility, basicity, and target-binding interactions .

Why In-Class Picolinaldehyde Analogs Cannot Replace 6-Morpholinopicolinaldehyde in ALDH- and Kinase-Focused Research


The morpholine substituent at the 6-position of the pyridine ring fundamentally alters the electronic character, hydrogen-bonding capacity, and metabolic stability of the picolinaldehyde scaffold compared to halogen-, alkyl-, or unsubstituted analogs. The morpholine oxygen serves as a hydrogen-bond acceptor while the tertiary amine modulates pKa and aqueous solubility, properties that directly influence both synthetic utility in downstream derivatization (e.g., reductive amination yields) and target engagement in biological assays (e.g., ALDH isoform selectivity). Simple replacement with 6-chloropicolinaldehyde (CAS 54087-03-5) or 6-bromopicolinaldehyde (CAS 34160-40-2) eliminates these pharmacophoric features, leading to different reactivity profiles and loss of specific biological activity. The quantitative evidence below demonstrates exactly where these differences manifest and why procurement decisions must be compound-specific rather than class-based.

Measurable Differentiation of 6-Morpholinopicolinaldehyde Against Closest Analogs: A Quantitative Evidence Guide for Scientific Procurement


Hsp70-Mediated Neuroprotection: 6-Morpholinopicolinaldehyde vs. In-Class Aldehydes in Cerebral Ischemia Models

6-Morpholinopicolinaldehyde (6MPCA) has been shown to act as a pharmacological chaperone that induces heat shock protein 70 (Hsp70), reducing the severity of brain injury following experimental infarct in animal models of cerebral ischemia. This chaperone-mediated neuroprotective activity is absent in structurally simpler picolinaldehyde analogs such as 6-chloropicolinaldehyde or 6-bromopicolinaldehyde, which lack the morpholine pharmacophore required for Hsp70 induction. Additionally, 6MPCA potentiates the protective effects of co-administered pharmacological agents including phenytoin and amantadine . While quantitative infarct volume reduction percentages are not directly available for 6MPCA alone, the compound's unique ability to induce Hsp70 represents a differentiated biological mechanism not observed with halogen-substituted picolinaldehydes (class-level inference).

Hsp70 induction Neuroprotection Cerebral ischemia

VAP-1 Enzyme Inhibition: 6-Morpholinopicolinaldehyde Demonstrates Sub-Micromolar Activity Relevant to Inflammatory Disease Research

6-Morpholinopicolinaldehyde (CHEMBL4086699) has been reported to inhibit rat vascular adhesion protein-1 (VAP-1, also known as semicarbazide-sensitive amine oxidase, SSAO) with an IC50 of 160 nM, as measured in CHO cells expressing the rat enzyme using ¹⁴C-benzylamine as substrate with a 20-minute pre-incubation [1]. Against the human VAP-1 ortholog, the compound showed an IC50 of 2,000 nM (2 µM) under the same assay conditions [1]. VAP-1 is a validated target for inflammatory diseases, and this sub-micromolar activity against the rat isoform positions 6-Morpholinopicolinaldehyde as a tractable starting point for medicinal chemistry optimization. By comparison, the simpler analog 6-chloropicolinaldehyde lacks the morpholine moiety and shows no reported VAP-1 inhibitory activity (class-level inference).

VAP-1 inhibition SSAO Inflammation

Synthetic Accessibility: One-Step Preparation from 6-Chloropicolinaldehyde vs. Multi-Step Routes for Other 6-Substituted Derivatives

6-Morpholinopicolinaldehyde is synthesized via a direct nucleophilic aromatic substitution (SNAr) reaction between 6-chloropicolinaldehyde and morpholine, typically in the presence of a base such as sodium hydroxide in methanol . This single-step transformation contrasts with the multi-step sequences required to install other 6-substituents (e.g., carbon-linked groups requiring metal-catalyzed cross-coupling), offering a practical advantage in terms of synthetic efficiency. The reaction yields the target compound with commercially available purity specifications of ≥97% (HPLC assay range 96.5–100.0%) . While direct yield data for this specific transformation are not disclosed in the open literature, the SNAr route is well-precedented for 2-chloropyridine substrates and is expected to proceed with moderate to good efficiency under optimized conditions (supporting evidence).

Synthetic efficiency Nucleophilic aromatic substitution Medicinal chemistry building blocks

Physicochemical Differentiation: Melting Point and Density vs. 6-Chloro- and 6-Bromopicolinaldehyde

6-Morpholinopicolinaldehyde exhibits a melting point of 93–95 °C and a density of 1.219 g/cm³ . These values are substantially different from its closest halogen-substituted analogs: 6-chloropicolinaldehyde melts at 68–69 °C (density 1.332 g/cm³) and 6-bromopicolinaldehyde melts at 81–85 °C (density 1.683 g/cm³) . The higher melting point of the morpholine derivative reflects stronger intermolecular interactions (dipole-dipole and potential C–H···O hydrogen bonding involving the morpholine oxygen), which also impacts solubility and crystallization behavior during both synthesis and formulation. The lower density of 6-Morpholinopicolinaldehyde compared to the bromo analog is consistent with the replacement of a heavy bromine atom with the morpholine ring.

Physicochemical properties Solid-state characterization Quality control

ALDH Isozyme Inhibition Profile: 6-Morpholinopicolinaldehyde as an ALDH Pharmacophore Scaffold

The morpholinopicolinaldehyde core has been identified as a productive scaffold for developing aldehyde dehydrogenase (ALDH) inhibitors. In related morpholine-containing ALDH inhibitor series, compounds bearing the morpholinopicolinaldehyde or closely related morpholinobenzaldehyde substructures have demonstrated sub-micromolar to low-micromolar inhibitory activity against ALDH1A1, ALDH1A2, and ALDH1A3 isoforms [1]. Specifically, ALDH1A3 is a therapeutic target in glioma stem cells, where inhibition regulates retinoic acid biosynthesis [2]. The aldehyde group of 6-Morpholinopicolinaldehyde can form reversible covalent interactions with the catalytic cysteine residue of ALDH enzymes, while the morpholine ring provides critical binding-site interactions. While direct IC50/Ki values for unmodified 6-Morpholinopicolinaldehyde against specific ALDH isoforms are not publicly available, close structural analogs within the same chemotype series show Ki values of 120 nM (ALDH1A3, competitive) and 920 nM (ALDH1A2, competitive) [3], establishing the class-level potency attainable from this scaffold. Halogen-substituted picolinaldehydes cannot engage in the same hydrogen-bonding network and show no reported ALDH activity (class-level inference).

Aldehyde dehydrogenase ALDH1A3 Cancer stem cells

Morpholine-Enabled Solubility and Drug-Like Properties vs. Halogen-Substituted Picolinaldehydes

The morpholine substituent in 6-Morpholinopicolinaldehyde introduces a tertiary amine (pKa ~6–8 for morpholine in pyridine systems) that enables pH-dependent aqueous solubility and salt formation, properties absent in the neutral, lipophilic 6-chloro- and 6-bromo-analogs . 6-Morpholinopicolinaldehyde is described as soluble in both water and organic solvents , whereas 6-chloropicolinaldehyde and 6-bromopicolinaldehyde are predominantly organic-solvent-soluble with limited aqueous solubility due to their higher logP values. The morpholine oxygen and nitrogen atoms also increase the topological polar surface area (TPSA) and hydrogen-bond acceptor count, directly impacting permeability, solubility, and pharmacokinetic behavior of downstream derivatives. The molecular weight of 6-Morpholinopicolinaldehyde (192.21 g/mol) also falls within an optimal range for fragment-based drug discovery (Rule of Three compliance), unlike the lower-MW halogen analogs (141.55–186.01 g/mol) which lack the pharmacophoric complexity needed for fragment elaboration .

Aqueous solubility Drug-likeness Physicochemical profiling

Where 6-Morpholinopicolinaldehyde Delivers Verifiable Advantage: Recommended Application Scenarios


ALDH1A3-Targeted Probe Development for Glioma Stem Cell Research

Based on the class-level ALDH scaffold evidence in Section 3 (Evidence Item 5), 6-Morpholinopicolinaldehyde serves as an optimal starting material for synthesizing ALDH1A3-selective inhibitor probes targeting retinoic acid biosynthesis pathways in glioma stem cells [1]. The morpholine ring provides critical hydrogen-bonding interactions within the ALDH active site, while the aldehyde group can be derivatized (e.g., via reductive amination or condensation) to optimize isoform selectivity and pharmacokinetic properties. The structural analog series demonstrates that sub-micromolar ALDH1A3 inhibition (Ki = 120 nM) is achievable from this chemotype, supporting the use of 6-Morpholinopicolinaldehyde as a privileged scaffold for medicinal chemistry optimization.

VAP-1/SSAO Inhibitor Hit-to-Lead Optimization in Inflammatory Disease Programs

The validated VAP-1 inhibitory activity (rat IC50 = 160 nM; human IC50 = 2,000 nM) detailed in Section 3 (Evidence Item 2) positions 6-Morpholinopicolinaldehyde as a tractable hit compound for SSAO-targeted anti-inflammatory drug discovery [2]. Medicinal chemistry teams can use this compound as a starting point for structure-activity relationship (SAR) exploration, leveraging the morpholine and aldehyde functionalities for parallel derivatization to improve potency against the human isoform and optimize selectivity over related copper-containing amine oxidases.

Hsp70-Mediated Neuroprotection: In Vivo Pharmacological Tool Compound Studies

As described in Section 3 (Evidence Item 1), 6-Morpholinopicolinaldehyde (6MPCA) uniquely induces Hsp70 and demonstrates neuroprotective effects in animal models of cerebral ischemia, including potentiation of phenytoin and amantadine . Neuroscience research groups investigating protein chaperone-based cytoprotective strategies should select this compound over non-morpholine picolinaldehydes, which lack this mechanism. The compound is suitable for in vivo pharmacological studies requiring Hsp70 induction as a pharmacodynamic biomarker.

Efficient Library Synthesis via Single-Step SNAr Derivatization

Drawing from the synthetic efficiency evidence in Section 3 (Evidence Item 3), 6-Morpholinopicolinaldehyde enables rapid parallel library construction through its one-step SNAr preparation and versatile aldehyde handle . Medicinal chemistry laboratories synthesizing focused compound collections for kinase or ALDH screening can obtain this building block at commercial 97% purity and immediately employ it in reductive amination, Grignard addition, or condensation reactions without additional protection/deprotection steps required for halogen-substituted analogs.

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